molecular formula C24H26ClN3O3 B108583 Debromo Chloro Nicergoline CAS No. 38536-28-6

Debromo Chloro Nicergoline

Cat. No.: B108583
CAS No.: 38536-28-6
M. Wt: 439.9 g/mol
InChI Key: DIRAHWOBGZRAEU-FVFQAYNVSA-N
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Description

Debromo Chloro Nicergoline: is a chemical compound known for its potential therapeutic applications, particularly in the field of neuroscience. It is a derivative of nicergoline, an ergot alkaloid, and has been studied for its effects on cognitive function and vascular health .

Scientific Research Applications

Debromo Chloro Nicergoline has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: : Debromo Chloro Nicergoline can be synthesized through the esterification of 2-halo-1-methyllumilysergol with bromonicotinate ester. The process involves the use of specific reagents and conditions to achieve the desired product . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the successful formation of chloronicergoline.

Industrial Production Methods: : Industrial production of chloronicergoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : Debromo Chloro Nicergoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of chloronicergoline, which are studied for their enhanced pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Nicergoline: A parent compound of chloronicergoline, known for its vasodilatory and cognitive-enhancing effects.

    Ergoline Derivatives: Other compounds in this class include bromocriptine and cabergoline, which have similar pharmacological properties.

Uniqueness: : Debromo Chloro Nicergoline stands out due to its specific halogenation, which enhances its antihypoxic activity and cognitive benefits compared to other ergoline derivatives .

Properties

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRAHWOBGZRAEU-FVFQAYNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959404
Record name (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38536-28-6
Record name Ergoline-8-methanol, 1,6-dimethyl-10-methoxy-, 5-chloro-3-pyridinecarboxylate (ester), (8-beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038536286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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